

1-Bromo-2-chloropentane stability and degradation issues

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-2-chloropentane**

Cat. No.: **B8461394**

[Get Quote](#)

Technical Support Center: 1-Bromo-2-chloropentane

Welcome to the technical support resource for **1-bromo-2-chloropentane**. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile dihaloalkane in their work. Here, you will find in-depth answers to common questions regarding its stability, degradation, and handling, alongside practical troubleshooting advice and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and behavior of **1-bromo-2-chloropentane**.

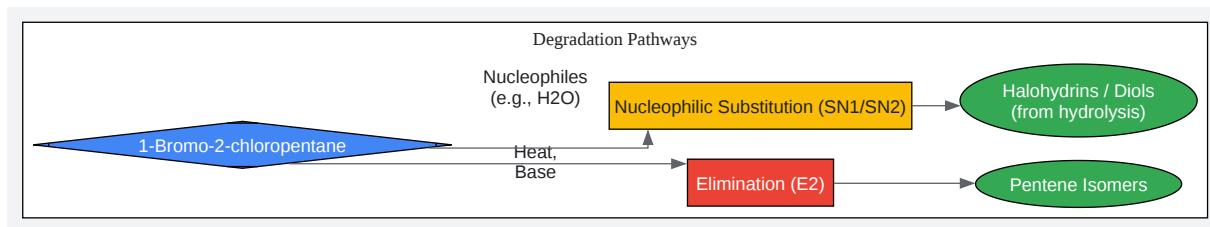
Q1: What is 1-bromo-2-chloropentane and what are its key reactive features?

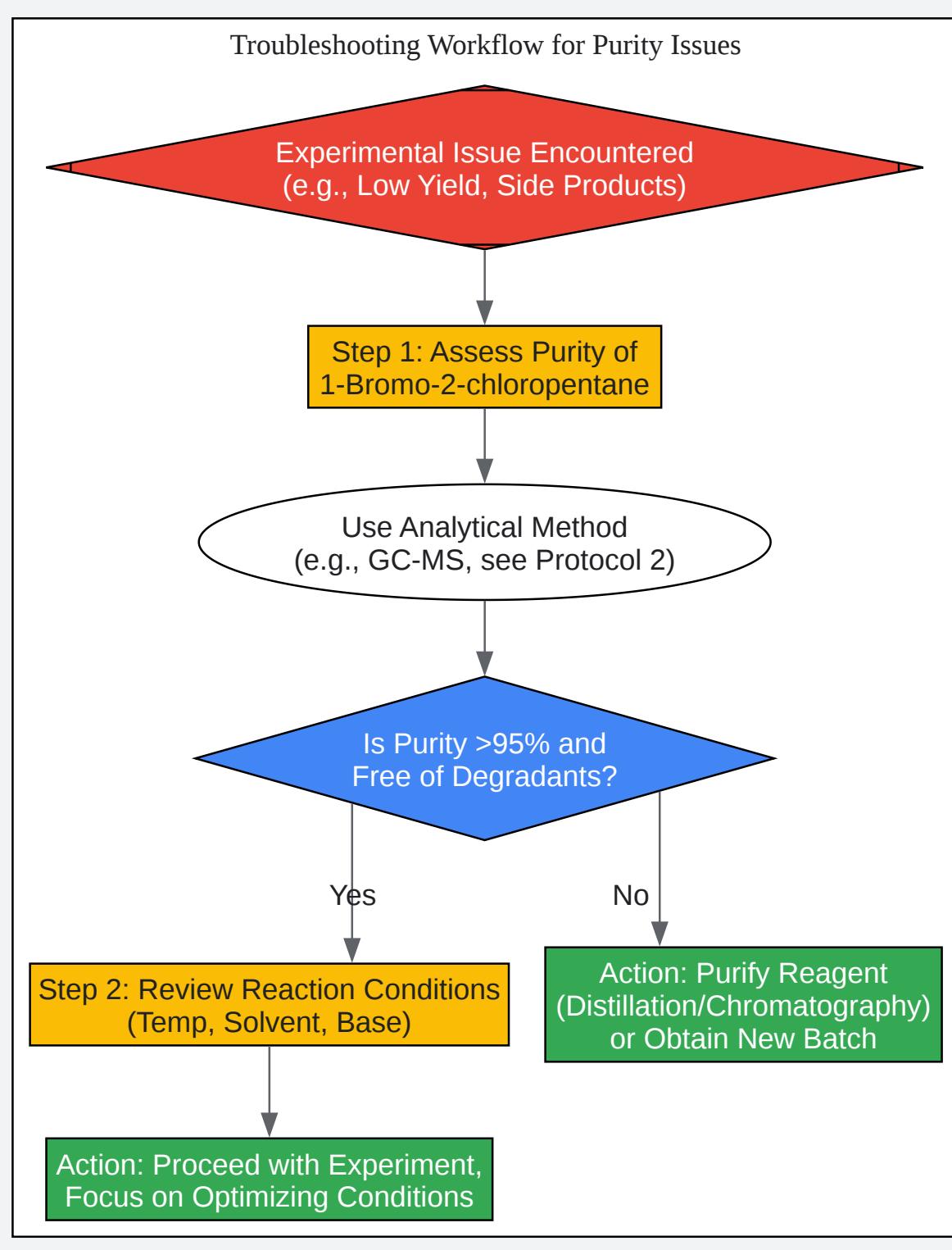
1-bromo-2-chloropentane ($C_5H_{10}BrCl$) is a vicinal dihalide, meaning it has two halogen atoms (bromine and chlorine) on adjacent carbon atoms.^[1] This structure creates two distinct electrophilic centers, making it a valuable intermediate in organic synthesis. The key to its reactivity lies in the differential nature of the carbon-halogen bonds. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a better leaving group.^[1]

This allows for selective nucleophilic substitution reactions, where a nucleophile will preferentially replace the bromine atom.[1]

Property	Value
Molecular Formula	C ₅ H ₁₀ BrCl
Molecular Weight	185.49 g/mol [1][2]
IUPAC Name	1-bromo-2-chloropentane[2]
Appearance	Colorless liquid[3][4][5]
Boiling Point	-150-160°C (at atmospheric pressure, estimated)[1]
Key Feature	Vicinal dihalide with two reactive centers[1]

Q2: How stable is 1-bromo-2-chloropentane under typical laboratory conditions?


Under recommended storage conditions, **1-bromo-2-chloropentane** is a stable compound.[3][5] However, its stability can be compromised by exposure to certain environmental factors. As a haloalkane, it is susceptible to degradation under high temperatures, which can promote undesirable side reactions like elimination.[1] It is also incompatible with strong oxidizing agents and strong bases.[3][5]


Q3: What are the common degradation pathways for 1-bromo-2-chloropentane?

There are two primary degradation pathways that researchers should be aware of:

- Elimination (E2) Reaction: In the presence of a base or at elevated temperatures, **1-bromo-2-chloropentane** can undergo an E2 elimination reaction.[1] This involves the removal of a hydrogen atom and a halogen from adjacent carbons to form an alkene. Given the anti-periplanar arrangement required for this mechanism, it is a key reaction studied using this substrate.[1]

- Nucleophilic Substitution (SN1/SN2): The compound can react with nucleophiles, including water (hydrolysis), which may be present as an impurity.[\[6\]](#) The primary carbon (C1) bonded to bromine is highly susceptible to the SN2 mechanism, while the secondary carbon (C2) bonded to chlorine can react via both SN1 and SN2 pathways, depending on the solvent and nucleophile.[\[1\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 1-Bromo-5-chloropentane(54512-75-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- To cite this document: BenchChem. [1-Bromo-2-chloropentane stability and degradation issues]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8461394#1-bromo-2-chloropentane-stability-and-degradation-issues>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com